2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
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Overview
Description
2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, dimethylphenyl groups, and a sulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the reaction of 2,6-dimethylphenylhydrazine with carbon disulfide to form a hydrazinecarbothioamide intermediate This intermediate is then cyclized with an appropriate aldehyde to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity. This compound may inhibit enzyme activity by forming stable complexes, thereby affecting downstream biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
- 2,6-Dimethylphenol
- 2,6-Dimethylanilino(oxo)acetic acid
Uniqueness
Compared to similar compounds, 2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid stands out due to its unique combination of a triazole ring and sulfanyl acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64013-65-6 |
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Molecular Formula |
C21H23N3O3S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[5-[(2,6-dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C21H23N3O3S/c1-13-7-5-8-14(2)19(13)24-17(22-23-21(24)28-12-18(25)26)11-27-20-15(3)9-6-10-16(20)4/h5-10H,11-12H2,1-4H3,(H,25,26) |
InChI Key |
LWNXLFXLHYXBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=C2SCC(=O)O)COC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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